molecular formula C11H14ClNO2 B8368987 3-(4-Chloro-3-hydroxymethyl-phenyl)-N-methyl-propionamide

3-(4-Chloro-3-hydroxymethyl-phenyl)-N-methyl-propionamide

Cat. No. B8368987
M. Wt: 227.69 g/mol
InChI Key: CBZODEBMQPXYJZ-UHFFFAOYSA-N
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Patent
US07968720B2

Procedure details

MeNH2 (2M in THF, 28.0 mL, 56.1 mmol) and TBTU (1.98 g, 6.17 mmol) were added to a sol. of 3-(4-chloro-3-hydroxymethyl-phenyl)-propionic acid (1.20 g, 5.59 mmol) in CH2Cl2 (42 mL). The mixture was stirred at rt for 2.5 h, and CH2Cl2 (150 mL) was added. The mixture was washed with brine. The org. layer was dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the crude by FC (MeOH/CH2Cl2 1:9) yielded the title compound (250 mg, 20%). LC-MS: tR=0.67 min; ES+: 269.34.
Name
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
3-(4-chloro-3-hydroxymethyl-phenyl)-propionic acid
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
CN.[CH3:3][N:4](C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.[Cl:25][C:26]1[CH:31]=[CH:30][C:29]([CH2:32][CH2:33][C:34](O)=[O:35])=[CH:28][C:27]=1[CH2:37][OH:38]>C(Cl)Cl>[Cl:25][C:26]1[CH:31]=[CH:30][C:29]([CH2:32][CH2:33][C:34]([NH:4][CH3:3])=[O:35])=[CH:28][C:27]=1[CH2:37][OH:38] |f:1.2|

Inputs

Step One
Name
Quantity
28 mL
Type
reactant
Smiles
CN
Name
Quantity
1.98 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Name
3-(4-chloro-3-hydroxymethyl-phenyl)-propionic acid
Quantity
1.2 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CCC(=O)O)CO
Name
Quantity
42 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the crude by FC (MeOH/CH2Cl2 1:9)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)CCC(=O)NC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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